

Ethyl 2-ethoxy-4-methylbenzoate physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 2-ethoxy-4-methylbenzoate

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An In-Depth Technical Guide to **Ethyl 2-ethoxy-4-methylbenzoate**

Compound: **Ethyl 2-ethoxy-4-methylbenzoate** CAS Number: 88709-17-5

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **Ethyl 2-ethoxy-4-methylbenzoate**. It details the compound's essential physicochemical properties, spectral characteristics, synthesis, and safe handling protocols, grounding all information in authoritative data.

Section 1: Core Physicochemical Properties

Ethyl 2-ethoxy-4-methylbenzoate is an aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.^{[1][2]} Its structure, featuring an ethoxy group and a methyl group on the benzene ring, provides specific reactivity and functionality.

Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |
|--|--|-----------------|
| CAS Number | 88709-17-5 | [1][3][4][5][6] |
| Molecular Formula | C ₁₂ H ₁₆ O ₃ | [1][3][4][6][7] |
| Molecular Weight | 208.25 g/mol | [1][3][4] |
| Boiling Point | 300.3 ± 22.0 °C at 760 mmHg | [4] |
| Synonyms | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | [1][3][4][6] |
| Purity (Typical) | ≥95% | [3][6] |
| Octanol/Water Partition Coefficient (LogP) | 2.57 | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Molecular Structure

The structural arrangement of **Ethyl 2-ethoxy-4-methylbenzoate** is fundamental to its chemical behavior.

Caption: Chemical structure of **Ethyl 2-ethoxy-4-methylbenzoate**.

Section 2: Spectral Analysis Profile

A robust understanding of a compound's spectral data is critical for reaction monitoring and quality control. While a definitive spectrum for this specific molecule is not publicly available, we can infer its expected characteristics based on its functional groups and principles of spectroscopy.

- **¹H NMR Spectroscopy:** The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons.
 - **Aromatic Protons:** Three protons on the benzene ring will appear in the aromatic region (~6.8-7.8 ppm), likely as complex multiplets or doublets, influenced by their positions relative to the three different substituents.

- Ethoxy Group (-OCH₂CH₃): A quartet for the methylene (-OCH₂) protons deshielded by the oxygen atom, and a triplet for the methyl (-CH₃) protons.
- Ethyl Ester Group (-COOCH₂CH₃): A second, distinct quartet for the methylene (-COOCH₂) protons, slightly more deshielded than the ethoxy methylene, and a corresponding triplet for the terminal methyl (-CH₃) protons.
- Ring Methyl Group (-CH₃): A singlet in the aliphatic region (~2.4 ppm) for the methyl group attached directly to the aromatic ring.
- ¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals. Key resonances would include the carbonyl carbon of the ester at ~167 ppm, aromatic carbons between 125-140 ppm, the oxygen-linked aliphatic carbons around 60 ppm, and the methyl carbons below 30 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester. Additional significant bands at 1275 cm⁻¹ and 1100 cm⁻¹ would suggest the C-O stretching of the ester and ether linkages. The absence of a broad O-H band around 3500 cm⁻¹ confirms the absence of hydroxyl impurities.

Section 3: Synthesis and Chemical Reactivity

Synthetic Pathway

Ethyl 2-ethoxy-4-methylbenzoate is typically synthesized from 2-hydroxy-4-methylbenzoic acid.^{[4][8]} The synthesis involves two primary transformations: etherification of the phenolic hydroxyl group and esterification of the carboxylic acid group. A common and logical approach is a Williamson ether synthesis followed by a Fischer esterification.

Protocol: Two-Step Synthesis

- Step 1: Etherification (Williamson Synthesis)
 - Rationale: The phenolic proton of 2-hydroxy-4-methylbenzoic acid is acidic and can be deprotonated by a suitable base (e.g., K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then attacks an ethylating agent like bromoethane or diethyl sulfate.

- Procedure:
 1. Dissolve 2-hydroxy-4-methylbenzoic acid in a polar aprotic solvent (e.g., acetone, DMF).
 2. Add a base such as potassium carbonate (K_2CO_3).^[8]
 3. Add an ethylating agent (e.g., bromoethane, ethyl iodide) and heat the mixture under reflux until TLC indicates the consumption of the starting material.^[4]
 4. After cooling, filter the mixture and remove the solvent under reduced pressure to yield 2-ethoxy-4-methylbenzoic acid.
- Step 2: Esterification (Fischer Esterification)
 - Rationale: The resulting carboxylic acid is converted to its corresponding ethyl ester in the presence of excess ethanol and a strong acid catalyst.
 - Procedure:
 1. Dissolve the 2-ethoxy-4-methylbenzoic acid from Step 1 in an excess of absolute ethanol.
 2. Add a catalytic amount of a strong acid (e.g., H_2SO_4).
 3. Heat the reaction mixture at reflux for several hours.
 4. Neutralize the mixture, extract with an organic solvent, and purify via column chromatography or distillation to obtain **Ethyl 2-ethoxy-4-methylbenzoate**.

Caption: General synthetic route to **Ethyl 2-ethoxy-4-methylbenzoate**.

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

- Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.

- **Aromatic Substitution:** The electron-donating nature of the ethoxy and methyl groups activates the aromatic ring towards electrophilic substitution, although the substitution pattern will be directed by the combined influence of all three groups.
- **Intermediate for Further Synthesis:** Its primary value lies in its role as a precursor. It is a known intermediate in the synthesis of Repaglinide, an antidiabetic drug.[\[1\]](#)[\[4\]](#)

Section 4: Applications in Drug Development

Ethyl 2-ethoxy-4-methylbenzoate serves as a key building block in multi-step organic syntheses. Its most notable application is as a starting material for pharmaceuticals.

Caption: Workflow illustrating the use of the title compound as a chemical intermediate.

The transformation from this intermediate often involves modifications at the ring's methyl group, for instance, through benzylic bromination, to create a reactive site for coupling with other molecular fragments.[\[2\]](#)[\[9\]](#)

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any laboratory chemical.

Hazard Identification

- **Physical Hazard:** Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[\[10\]](#)
- **Health Hazard:** May cause skin and eye irritation.[\[10\]](#) Ingestion may cause gastrointestinal irritation.[\[10\]](#)
- **Environmental Hazard:** Toxic to aquatic life. Avoid release to the environment.

Recommended Handling Procedures

- **Ventilation:** Use only in a well-ventilated area. Ensure eyewash stations and safety showers are nearby.[\[10\]](#)
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[11\]](#)[\[12\]](#)
- Skin Protection: Wear appropriate protective gloves and a lab coat.[\[13\]](#)[\[11\]](#)[\[12\]](#)
- Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[\[10\]](#)[\[11\]](#)
- Hygiene: Wash hands thoroughly after handling and before eating or drinking.[\[11\]](#)

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[13\]](#)[\[11\]](#)[\[12\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

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